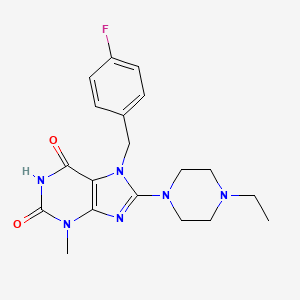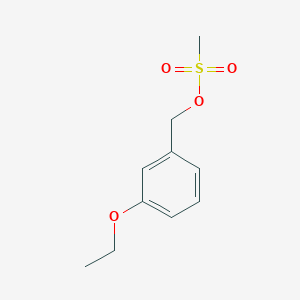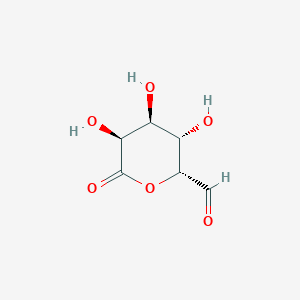![molecular formula C27H24N2O5S2 B2555511 (3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 959525-62-3](/img/structure/B2555511.png)
(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C27H24N2O5S2 and its molecular weight is 520.62. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
Research on compounds with complex structures often focuses on developing novel synthesis methods that can have broad applications in creating new materials or drugs. For instance, a study on the electrochemical synthesis of novel derivatives showed the potential of such compounds for anti-stress oxidative properties (Largeron & Fleury, 1998). This suggests that similar methods could be applied to synthesize the given compound, potentially leading to new materials with unique properties.
Antioxidant Properties
Compounds with certain phenyl and methanone groups have been synthesized and studied for their antioxidant properties. For example, derivatives synthesized from certain reactions showed effective antioxidant power, implying that compounds with similar structures could be explored for their potential antioxidant applications (Çetinkaya et al., 2012).
Materials Science Applications
In materials science, derivatives of aromatic ketones, like the one , could be utilized in the synthesis of polymers with specific properties. A study on poly(arylene ether sulfone) bearing benzyl-type quaternary ammonium pendants illustrates the use of complex ketones in creating materials with high conductivity and stability, suggesting potential applications in fuel cells or as materials with special electrical properties (Shi et al., 2017).
Catalysis and Organic Transformations
Certain ketones are utilized in catalysis and organic transformations. Research on the synthesis and catalytic applications of compounds, for instance, in Baeyer–Villiger oxidation, shows the potential of using complex ketones as catalysts in organic synthesis, offering a pathway to more efficient and environmentally friendly chemical processes (Martins et al., 2016).
Antimicrobial and Antioxidant Activity
Research into the synthesis and properties of similar compounds has shown promising antimicrobial and antioxidant activities. This suggests potential research applications in developing new antimicrobial agents or antioxidants (Thirunarayanan, 2015).
properties
IUPAC Name |
[3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S2/c1-15-5-9-19(10-6-15)36(31,32)26-23(28)25(24(30)18-8-11-21-22(13-18)34-14-33-21)35-27(26)29-20-12-16(2)4-7-17(20)3/h4-13,29H,14,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSRGKOVLUMVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)
![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)

![N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2555436.png)
![2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2555437.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555441.png)

![2-Amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2555445.png)
![N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2555447.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555449.png)
